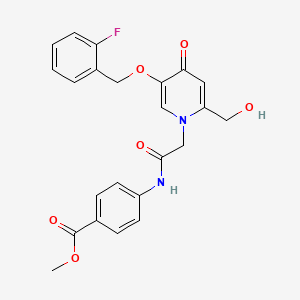
methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21FN2O6 and its molecular weight is 440.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a substituted pyridine core and is characterized by the following molecular formula:
- Molecular Formula : C20H23FN2O5
- Molecular Weight : 390.4 g/mol
This structure suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridine derivative.
- Introduction of the hydroxymethyl and fluorobenzyl substituents.
- Acetylation to yield the final ester product.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, nucleoside analogs have shown significant activity against hepatitis B virus (HBV). In particular, modifications to nucleoside structures can enhance their efficacy and reduce resistance development in viral infections .
| Compound | Target Virus | IC50 (nM) | EC50 (nM) |
|---|---|---|---|
| Prodrug 39 | HBV | 120 | 7.8 |
| Entecavir Prodrug | HBV | 31 | - |
The data indicate that prodrugs can enhance bioavailability and efficacy by bypassing metabolic activation barriers .
The proposed mechanism of action for this compound involves:
- Inhibition of Viral Polymerases : Similar compounds have been shown to inhibit viral polymerases effectively, preventing viral replication.
- Cellular Uptake : The structural modifications facilitate better cellular uptake, enhancing antiviral activity.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Antiviral Activity : A study demonstrated that a related nucleoside analog exhibited potent inhibition of HBV polymerase with an IC50 value of 120 nM and an EC50 value of 7.8 nM in cell-based assays .
- Prodrug Efficacy : Another investigation into prodrugs showed that they could significantly improve antiviral effects by overcoming initial phosphorylation limitations, which is critical for nucleoside analogs .
Propiedades
IUPAC Name |
methyl 4-[[2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O6/c1-31-23(30)15-6-8-17(9-7-15)25-22(29)12-26-11-21(20(28)10-18(26)13-27)32-14-16-4-2-3-5-19(16)24/h2-11,27H,12-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHJWREACETNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














